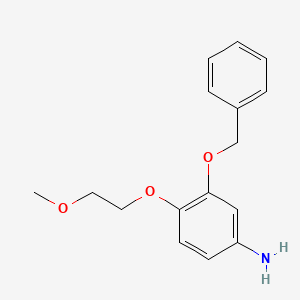

3-(Benzyloxy)-4-(2-methoxyethoxy)aniline

Description

Significance of Substituted Anilines as Versatile Synthons in Complex Molecule Construction

Substituted anilines are foundational synthons in organic synthesis, prized for their nucleophilic character and the reactivity of the aromatic ring, which can be directed by the existing substituents. The amino group can be readily transformed into a wide array of other functionalities, including diazonium salts, amides, and N-heterocycles. This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties. The precise arrangement of substituents, as seen in the target molecule, can impart specific steric and electronic features, guiding the regioselectivity of subsequent reactions and influencing the final architecture of the target molecule.

Overview of the Strategic Importance of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in Chemical Synthesis and Precursor Development

The strategic importance of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline lies in the orthogonal reactivity of its functional groups. The benzyloxy group can serve as a protecting group for a phenol (B47542), which can be cleaved under specific hydrogenolysis conditions. The methoxyethoxy group is a stable ether linkage that enhances solubility in organic solvents. The aniline (B41778) moiety itself is a versatile handle for a multitude of chemical transformations. This combination of features makes the compound a potentially valuable intermediate in multi-step syntheses where sequential and selective reactions are required. For instance, it could be a key precursor for the synthesis of complex heterocyclic systems or as a component in the development of novel ligands for catalysis.

Current Landscape of Research on Functionalized Aromatic Amines

Current research on functionalized aromatic amines is vibrant and multifaceted. google.comnih.gov Efforts are focused on developing novel and more efficient synthetic methodologies to access these compounds, often employing transition-metal-catalyzed cross-coupling reactions or direct C-H functionalization. google.com There is also significant interest in their application in medicinal chemistry, where they are integral to the structure of many bioactive molecules. nih.gov Research into materials science explores the use of functionalized anilines in the creation of conductive polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The unique substitution pattern of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline places it at the intersection of these research areas, suggesting its potential utility in a variety of advanced applications.

Scope and Objectives of a Comprehensive Academic Inquiry into the Chemical Compound

A comprehensive academic inquiry into 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline would aim to fully characterize its physical and chemical properties. Key objectives would include the development of a reliable and high-yielding synthetic route, a thorough investigation of its spectroscopic and crystallographic data, and an exploration of its reactivity in a range of chemical transformations. Such a study would not only provide valuable data on this specific molecule but also contribute to the broader understanding of how complex substitution patterns influence the properties and reactivity of aromatic amines. The potential for this compound to serve as a precursor to novel functional materials or biologically active compounds would be a central theme of the investigation.

Interactive Data Tables

Given the absence of direct experimental data for 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in the reviewed literature, the following tables present data for structurally related compounds to provide context and a basis for predicting the properties of the target molecule.

Table 1: Properties of Related Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Benzyloxyaniline | 1484-26-0 | C₁₃H₁₃NO | 199.25 | 63-67 |

| 4-Benzyloxyaniline | 6373-46-2 | C₁₃H₁₃NO | 199.25 | Not Available |

| 4-Benzyloxyaniline hydrochloride | 51388-20-6 | C₁₃H₁₄ClNO | 235.71 | 228 (dec.) |

| 3-Methoxy-4-(2-methoxyethoxy)aniline | 26181-52-2 | C₁₀H₁₅NO₃ | 197.23 | Not Available |

Data sourced from publicly available chemical supplier and database information. sigmaaldrich.comchemsrc.comsigmaaldrich.comtcichemicals.com

Table 2: Proposed Key Spectroscopic Features for 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons with distinct splitting patterns influenced by the three different substituents.- A singlet for the benzylic CH₂ protons around δ 4.8–5.2 ppm. - Multiplets for the ethoxy protons.- A singlet for the methoxy (B1213986) protons.- A broad singlet for the NH₂ protons. |

| ¹³C NMR | - Distinct signals for the twelve aromatic carbons.- A signal for the benzylic carbon.- Signals for the carbons of the methoxyethoxy group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₁₆H₁₉NO₃. |

Predictions are based on typical chemical shifts for similar functional groups found in related molecules.

Detailed Research Findings

As there is no direct research published on 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, this section will present plausible research findings based on established chemical principles and data from analogous compounds.

Proposed Synthesis

A likely synthetic route to 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline would start from a commercially available precursor such as 4-hydroxy-3-nitroaniline. The synthesis could proceed via a two-step process:

Etherification: The phenolic hydroxyl group of 4-hydroxy-3-nitroaniline would be deprotonated with a suitable base, such as potassium carbonate, followed by reaction with 1-bromo-2-methoxyethane (B44670) to form the methoxyethoxy ether. In a subsequent step, the remaining phenolic hydroxyl group (or an amino group that is appropriately protected) would be benzylated using benzyl (B1604629) bromide in the presence of a base. A patent for a related compound, 4-benzyloxyaniline, describes a similar etherification of 4-nitrophenol (B140041) with benzyl chloride, followed by reduction. google.com

Reduction of the Nitro Group: The nitro group of the resulting intermediate, 3-(benzyloxy)-4-(2-methoxyethoxy)nitrobenzene, would then be reduced to the primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron powder in acetic acid. A patent for the synthesis of 4-benzyloxyaniline hydrochloride details the reduction of 4-benzyloxy nitrobenzene. google.com

The purification of the final product would likely be achieved through column chromatography on silica (B1680970) gel.

Structural and Spectroscopic Characterization (Predicted)

The structural integrity of the synthesized 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline would be confirmed using a suite of spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the connectivity of the molecule. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the ring. The characteristic signals for the benzylic protons, the ethoxy protons, and the methoxy protons would also be present.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-O stretching of the ethers, and aromatic C-H and C=C stretching vibrations.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-18-9-10-19-15-8-7-14(17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIXSCPFZVJRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 4 2 Methoxyethoxy Aniline and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available precursors. fiveable.medeanfrancispress.com For 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, the analysis reveals several key disconnections.

The primary disconnection is the C-N bond of the aniline (B41778) functional group. A common and reliable strategy for forming anilines is the reduction of a corresponding nitro group. youtube.com This functional group interconversion (FGI) leads to the precursor molecule: 1-(benzyloxy)-2-(2-methoxyethoxy)-4-nitrobenzene .

Further disconnection of this nitroaromatic intermediate focuses on the two ether linkages. The bonds between the aromatic ring and the oxygen atoms of the benzyloxy and methoxyethoxy groups are prime candidates for disconnection via the logic of the Williamson ether synthesis. youtube.com This suggests a dihydroxy-nitrobenzene as a core structural precursor. Disconnecting both ether linkages leads back to 4-nitro-1,2-benzenediol (nitrohydroquinone) and the corresponding alkylating agents, benzyl (B1604629) halide and 2-methoxyethyl halide . The order of these etherification steps is a key strategic consideration in the forward synthesis.

This retrosynthetic roadmap establishes a logical and practical sequence for the synthesis, starting from a substituted catechol derivative, proceeding through etherification, and concluding with nitro group reduction.

Classical and Established Synthetic Pathways

Traditional synthetic methods remain the bedrock for the preparation of many substituted anilines due to their reliability, cost-effectiveness, and well-understood mechanisms.

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis to produce anilines. beilstein-journals.org This step is typically the final transformation in the synthesis of the target molecule from its nitro-precursor, 1-(benzyloxy)-2-(2-methoxyethoxy)-4-nitrobenzene. A variety of methods can accomplish this, primarily involving catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Commonly employed systems include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) offers a clean and efficient reduction. wikipedia.org This method is often preferred for its high yields and the ease of product isolation, as the byproducts are minimal.

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are classic choices for nitro reduction. masterorganicchemistry.com Stannous chloride (SnCl2) is another effective reagent, particularly under milder, non-aqueous conditions if needed. google.com These methods are robust and tolerate a range of functional groups, although they require stoichiometric amounts of metal and an aqueous workup to remove metal salts.

The choice of reagent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | Methanol or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | High yield, clean reaction, easy workup | Requires specialized hydrogenation equipment; catalyst can be expensive |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective, environmentally benign iron salts | Stoichiometric amounts of metal required, often vigorous reaction |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Good chemoselectivity, milder than Fe/HCl | Generates tin-based waste products that require careful disposal |

The Williamson ether synthesis is a cornerstone of organic chemistry, used to form ethers from an alkoxide and an organohalide via an SN2 reaction. wikipedia.orglibretexts.org In the context of synthesizing 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, this reaction is crucial for attaching the benzyloxy and methoxyethoxy side chains to a phenolic precursor.

The synthesis typically starts with a suitably substituted catechol or phenol (B47542). A plausible route begins with 4-nitrocatechol. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is used to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide. gordon.edu This nucleophile then attacks an alkyl halide, such as benzyl bromide or 2-methoxyethyl chloride, to form the ether linkage.

A key consideration is the selective alkylation of the two different hydroxyl groups. The relative acidity and steric hindrance of the hydroxyls can influence which one reacts first. Often, one hydroxyl group is protected while the other is alkylated, followed by deprotection and alkylation of the second hydroxyl group. Alternatively, sequential alkylation in a one-pot or two-step process can be employed, carefully controlling the stoichiometry of the reagents. For instance, the hydroxyl group at position 1 could be alkylated with benzyl bromide, followed by alkylation of the position-2 hydroxyl with a 2-methoxyethoxy halide.

Table 2: Reagents for Williamson Ether Synthesis of Precursors

| Ether Moiety | Alkylating Agent | Typical Base | Typical Solvent |

|---|---|---|---|

| Benzyloxy | Benzyl bromide or Benzyl chloride | K₂CO₃, NaH, NaOH | Acetone (B3395972), DMF, Acetonitrile |

| 2-Methoxyethoxy | 2-Methoxyethyl chloride or 2-Methoxyethyl tosylate | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile, THF |

Contemporary and Green Chemistry-Inspired Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign reactions. These include advanced catalytic systems and novel reaction cascades.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. This methodology could be applied to the synthesis of the target aniline by coupling an aryl halide or triflate with an ammonia (B1221849) equivalent.

In a hypothetical application, a precursor such as 1-bromo-3-(benzyloxy)-4-(2-methoxyethoxy)benzene could be subjected to Buchwald-Hartwig amination conditions. This reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, LHMDS) with ammonia or a protected ammonia source. acs.org This approach offers an alternative to the nitro-reduction pathway and is particularly valuable for its broad functional group tolerance and typically high yields under relatively mild conditions.

Table 3: Hypothetical Buchwald-Hartwig Amination Conditions

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle |

| Ammonia Source | Ammonia (gas), LHMDS, Benzophenone imine | Provides the nitrogen atom for the aniline |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the ammonia source and facilitates reductive elimination |

| Solvent | Toluene (B28343), Dioxane | Provides an inert medium for the reaction |

A novel and catalyst-free approach to synthesizing substituted anilines involves the reaction of cyclohexenone derivatives with primary amines through an imine condensation–isoaromatization sequence. beilstein-journals.orgnih.gov In this strategy, an appropriately designed (E)-2-arylidene-3-cyclohexenone reacts with a primary amine. nih.gov The initial step is the formation of a cyclohexenylimine intermediate. This is followed by a tautomerization cascade (imine-enamine tautomerization) and a double bond shift, which results in the aromatization of the ring to form a stable aniline product. nih.gov

While direct synthesis of the highly substituted 3-(benzyloxy)-4-(2-methoxyethoxy)aniline using this method has not been reported and would require a complex starting cyclohexenone, the strategy represents a modern and powerful way to construct substituted aniline cores from non-aromatic precursors. beilstein-journals.org It highlights a green chemistry approach by avoiding metal catalysts and often proceeding under mild conditions. This pathway is particularly noted for producing N-substituted and 2-benzylanilines. nih.gov

Solvent-Free and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly focuses on environmentally benign methods, with solvent-free and microwave-assisted reactions being at the forefront of this shift. These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are carried out by grinding or milling the reactants together, sometimes with a solid support or catalyst. This approach minimizes the use of volatile organic compounds, making it an eco-friendly alternative. For instance, the synthesis of polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters has been successfully achieved under solvent-free ball-milling conditions, highlighting the feasibility of such methods for aniline derivatives. acs.orgacs.org Another example is the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone catalyzed by MOF-199 under solvent-free conditions. researchgate.net While not specific to 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, these examples demonstrate the potential of mechanochemistry in synthesizing complex aniline derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating. The synthesis of N-aryl azacycloalkanes from aniline derivatives and dihalides has been shown to be significantly more efficient under microwave irradiation in an aqueous medium, with reaction times dropping from hours to minutes and yields increasing substantially. acs.org Similarly, the aromatic nucleophilic substitution reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines proceeds in high yields (71-99%) within 10 minutes under microwave irradiation, a significant improvement over the 72 hours required for conventional heating to achieve a lower yield. rsc.orgrsc.orgscispace.com The preparation of substituted anilides of quinoline-2-carboxylic acid has also been efficiently achieved through the direct reaction of the acid or ester with substituted anilines using microwave irradiation. nih.gov These findings suggest that a microwave-assisted approach could be highly effective for the synthesis of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, particularly for the etherification and nitro group reduction steps.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of substituted anilines, several parameters can be fine-tuned.

In the context of microwave-assisted synthesis of 2-anilinopyrimidines, the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines was optimized by performing the reaction in ethanol at 160 °C under microwave irradiation for 10 minutes. rsc.org This resulted in high yields for a range of aniline derivatives. For the synthesis of N-aryl azacycloalkanes, a microwave-assisted double-alkylation reaction was optimized to be carried out at 120 °C for 20 minutes in an aqueous potassium carbonate medium, which tolerated various functional groups. acs.org

For solvent-free reactions, the optimization involves selecting the appropriate catalyst and milling conditions. In the synthesis of 1,2-dihydroquinolines, a one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters was developed using boron trifluoride, iodine, and trifluoroacetic acid or methylsulfonic acid under ball-milling conditions. acs.org

The following table summarizes optimized conditions for related aniline syntheses, which could serve as a starting point for the synthesis of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

| Microwave-Assisted N-Arylation | 2-chloro-4,6-dimethylpyrimidine, Substituted Anilines | - | Ethanol | 160 °C, 10 min | 71-99% | rsc.org |

| Microwave-Assisted N-Alkylation | Aniline derivatives, Dihalides | K₂CO₃ | Water | 120 °C, 20 min | Good to Excellent | acs.org |

| Solvent-Free Mechanosynthesis | Anilines, Acetylenedicarboxylate diesters | BF₃, I₂, TFA/MeSO₃H | None | Ball-milling | Moderate to Excellent | acs.org |

Stereoselective and Regioselective Considerations in Synthesis

Regioselectivity:

The synthesis of a polysubstituted aniline such as 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline requires precise control over the position of the substituents on the aromatic ring, a concept known as regioselectivity. The substitution pattern is typically established by the choice of starting materials and the reaction sequence. For example, starting with a commercially available phenol with a specific substitution pattern and protecting or activating certain positions allows for the directed introduction of other functional groups.

A significant challenge in aniline chemistry is achieving regioselectivity in C-H functionalization reactions. However, methods for the meta-selective amination of anisidines have been developed using a Brønsted acid-catalyzed reaction, which provides a direct route to meta-substituted anilines. nih.gov The regioselective synthesis of 4,6,7-trisubstituted benzofurans from furfural (B47365) imines and alkynylcarbene complexes also highlights advanced strategies for controlling regiochemistry. nih.gov In the context of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, the regiochemistry would likely be controlled by starting with a molecule such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), where the desired 1,2,4-substitution pattern is already present. Subsequent etherification reactions would then introduce the benzyl and methoxyethyl groups at the desired positions.

Stereoselectivity:

Stereoselectivity becomes a crucial consideration if the molecule contains chiral centers. While 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline itself is not chiral, analogues or precursors might be. The development of methods for the enantioselective synthesis of chiral amines is an active area of research, largely driven by the importance of such compounds in pharmaceuticals. acs.orgnih.gov

Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and related compounds is a powerful strategy for producing chiral amines with high enantiomeric excess. acs.orgnih.gov Another approach is the stereospecific cross-coupling of boronic esters with aryl hydrazines, which proceeds without a transition metal catalyst and can yield chiral anilines with excellent stereocontrol. nih.gov Furthermore, the kinetic resolution of N-aryl β-amino alcohols via asymmetric amination of anilines using a chiral phosphoric acid catalyst has been demonstrated as an effective method for obtaining enantiomerically enriched compounds. rsc.org These advanced stereoselective methods could be applied to the synthesis of chiral analogues of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline.

Scalability and Process Chemistry for Industrial Applications

The transition of a synthetic route from a laboratory scale to an industrial process involves addressing challenges related to cost, safety, efficiency, and environmental impact. For the industrial production of a fine chemical like 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, several factors would need to be considered.

The choice of reagents and catalysts is critical. For large-scale synthesis, inexpensive and readily available starting materials are preferred. The use of hazardous reagents should be minimized or replaced with safer alternatives. The development of solvent-free or aqueous reaction conditions, as discussed previously, is highly desirable for industrial applications due to reduced waste and operational costs. acs.orgacs.orgacs.org

The scalability of a reaction is a key consideration. A procedure for the gram-scale synthesis of N-alkylated and C-alkylated anilines has been reported, demonstrating the potential for scaling up these types of reactions. acs.org The use of flow chemistry can also offer significant advantages for industrial production, allowing for better control over reaction parameters, improved safety, and continuous manufacturing.

The following table outlines key considerations for the industrial synthesis of substituted anilines.

| Parameter | Industrial Consideration | Potential Solution for Aniline Synthesis |

| Cost | Use of inexpensive starting materials and catalysts. | Utilize readily available phenols and anilines; employ earth-abundant metal catalysts. |

| Safety | Avoid hazardous reagents and runaway reactions. | Replace hazardous solvents with water or use solvent-free conditions; utilize flow chemistry for better temperature control. |

| Efficiency | High yields, minimal steps, and easy purification. | Optimize reaction conditions for maximum yield; develop one-pot syntheses; use crystallization for purification where possible. |

| Environmental Impact | Minimize waste and use of toxic substances. | Employ green chemistry principles such as solvent-free or aqueous reactions and catalytic processes. |

Chemical Reactivity and Advanced Derivatization Strategies

Transformations Involving the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the aniline (B41778) makes it a potent nucleophile and a reactive site for numerous functionalizations.

Acylation, Sulfonylation, and Alkylation Reactions

The primary amine of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline readily undergoes reactions with electrophilic reagents. Acylation with acyl chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation with alkyl halides are fundamental transformations for this compound.

These reactions are not only crucial for building more complex molecular architectures but also serve a strategic purpose. For instance, converting the highly activating amino group into a less activating and more sterically hindered amide or sulfonamide can modulate the reactivity of the aromatic ring, allowing for more controlled subsequent reactions like electrophilic substitution.

In the context of medicinal chemistry, the nucleophilic character of the amino group is frequently exploited for coupling with heterocyclic systems. A common application for this aniline is in the synthesis of kinase inhibitors, where it is often reacted with substituted pyrimidines or quinazolines. This reaction, a form of N-arylation, is analogous to alkylation and is a cornerstone of its utility.

Table 1: Representative N-Arylation Reactions

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-(3-(Benzyloxy)-4-(2-methoxyethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Nucleophilic Aromatic Substitution (Alkylation Analogue) |

| 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline | 6,7-Bis(2-methoxyethoxy)-4-chloroquinazoline | N-(3-(Benzyloxy)-4-(2-methoxyethoxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Nucleophilic Aromatic Substitution (Alkylation Analogue) |

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type Reactions, Azo Coupling)

Primary arylamines are classic precursors for diazonium salts, which are highly versatile synthetic intermediates. Treatment of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, would yield the corresponding arenediazonium salt.

This intermediate opens the door to a wide array of transformations:

Sandmeyer-type Reactions: The diazonio group is an excellent leaving group (N₂) and can be replaced by various nucleophiles. Although not specifically documented for this compound, reactions catalyzed by copper(I) salts (Sandmeyer reactions) could be employed to introduce chloro, bromo, or cyano groups onto the aromatic ring in place of the original amino group. Similarly, treatment with potassium iodide would yield the corresponding aryl iodide.

Azo Coupling: The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline, to form brightly colored azo compounds. This reaction is fundamental to the synthesis of many dyes. The formation of an azo dye from 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline would involve its initial diazotization followed by reaction with an activated aromatic compound.

Formation of Imines and Schiff Bases

The reaction of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline with aldehydes or ketones under dehydrating conditions results in the formation of imines, also known as Schiff bases. This condensation is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. Modern methods may employ reagents like tris(2,2,2-trifluoroethyl)borate to facilitate the condensation under mild conditions. The resulting imine can be a stable final product or a key intermediate that can be subsequently reduced to a secondary amine.

Reactions at the Aromatic Ring System

The high electron density of the benzene (B151609) ring, conferred by the three electron-donating groups, makes it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The regiochemical outcome of electrophilic aromatic substitution (SEAr) is dictated by the directing effects of the existing substituents. The amino group is the most powerful activating group, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). The C4 position is already substituted. Therefore, electrophilic attack is strongly favored at the C2 and C6 positions.

Halogenation: Direct bromination or chlorination of highly activated anilines often proceeds rapidly, even without a Lewis acid catalyst, and can be difficult to control, leading to polysubstitution. For 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, reaction with bromine water would be expected to yield the 2,6-dibromo derivative. To achieve selective mono-substitution, it is common practice to first protect the amino group as an acetamide. The less-activating acetamido group still directs ortho-para, but the reaction is more controllable, and its steric bulk would favor substitution at the less-hindered C6 position.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing deactivator. This can lead to a mixture of ortho, para, and meta-nitro products. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline. To circumvent these issues, the standard strategy of protecting the amino group as an amide is employed. Nitration of the corresponding acetanilide (B955) would proceed more cleanly, yielding predominantly the 6-nitro product, which can then be hydrolyzed to reveal the free amine.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Primary Substitution Position(s) | Controlling Factor |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | C2, C6 | Strong activation by -NH₂ group |

| Nitration (on protected amide) | NO₂⁺ | C6 | Steric hindrance from protecting group favoring the less crowded ortho position |

C-H Functionalization Methodologies (e.g., Olefination)

Modern synthetic chemistry has seen the rise of C-H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. For an electron-rich substrate like 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, C-H functionalization presents an advanced derivatization strategy.

For example, palladium-catalyzed C-H olefination (a variant of the Heck reaction) could potentially introduce a vinyl group onto the aromatic ring. Achieving regioselectivity in such reactions is a significant challenge. Often, a directing group is temporarily installed on the nitrogen atom to guide the metal catalyst to a specific C-H bond, typically in the ortho position. Given the substitution pattern of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, a directed C-H functionalization would likely target the C2 position. Alternatively, some catalytic systems can functionalize the most electron-rich or sterically accessible C-H bond without a directing group.

Functional Group Interconversions of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal. In the context of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, transformations of this group are crucial for unmasking the phenolic hydroxyl group, which can then be used for further synthetic elaborations.

Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenolysis is the most common and often cleanest method for benzyl (B1604629) ether deprotection. chemspider.comorganic-chemistry.org This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. chemspider.comecetoc.org The process is a hydrogenolysis reaction, where hydrogen gas cleaves the C-O bond of the ether, liberating the free phenol and toluene (B28343) as a byproduct. ecetoc.org Transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst, offers a milder alternative to using gaseous hydrogen. tandfonline.comuky.edu

Acid-Catalyzed Cleavage: Strong acids can effect the cleavage of benzyl ethers. tandfonline.comresearchgate.net Reagents such as hydrogen bromide (HBr) and hydrogen iodide (HI) are effective, proceeding through protonation of the ether oxygen followed by nucleophilic attack of the halide ion. researchgate.netwikipedia.orgwikipedia.org The reaction with aryl alkyl ethers, such as the benzyloxy group on an aromatic ring, will invariably produce a phenol and a benzyl halide because nucleophilic attack on the sp2-hybridized aromatic carbon is disfavored. researchgate.netchem-station.com Lewis acids like boron trichloride (B1173362) (BCl₃) and its complexes (e.g., BCl₃·SMe₂) are also powerful reagents for cleaving benzyl ethers, often offering high chemoselectivity and efficacy at low temperatures. tandfonline.comebi.ac.uk

Oxidative Cleavage: Oxidative methods provide an alternative route to benzyl ether deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for benzyl ethers that are activated, such as p-methoxybenzyl (PMB) ethers. tandfonline.com However, methods for the DDQ-mediated cleavage of simple benzyl ethers have also been developed, sometimes requiring photoirradiation. tandfonline.com Ozonolysis is another oxidative technique that can cleave benzyl ethers to the corresponding alcohol and benzoic acid derivatives. tandfonline.comresearchgate.net More recently, methods using nitroxyl (B88944) radicals in the presence of a co-oxidant or bromo radicals generated from alkali metal bromides have been reported for the mild oxidative debenzylation of O-benzyl ethers. tandfonline.combohrium.comscientific.net

| Method | Typical Reagents | General Conditions | Byproducts | Key Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | EtOH, MeOH, or THF; room temperature to mild heating | Toluene | Highly efficient and clean; may reduce other functional groups (e.g., alkenes, alkynes, nitro groups). chemspider.comtandfonline.com |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C; 1,4-Cyclohexadiene, Pd/C | MeOH or EtOH; reflux | Toluene | Avoids the use of gaseous H₂; milder conditions. tandfonline.comuky.edu |

| Strong Acid Cleavage | HBr, HI | Acetic acid or neat; elevated temperatures | Benzyl bromide/iodide | Harsh conditions that may not be suitable for acid-sensitive substrates. researchgate.netwikipedia.org |

| Lewis Acid Cleavage | BCl₃, BBr₃ | CH₂Cl₂; low temperatures (e.g., -78 °C to rt) | Benzyl halide, borates | Very effective but requires stoichiometric amounts of the Lewis acid; moisture-sensitive. tandfonline.comebi.ac.uk |

| Oxidative Cleavage (DDQ) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O or MeCN; often requires photoirradiation for non-activated benzyl ethers | Benzaldehyde (B42025), DDQ-H₂ | Good for electron-rich benzyl ethers; can be chemoselective. tandfonline.comwikipedia.org |

| Oxidative Cleavage (Ozone) | O₃ followed by a reductive workup | CH₂Cl₂ or MeOH; -78 °C | Benzoic acid/ester | Mild conditions but requires specialized equipment (ozonizer). tandfonline.comresearchgate.net |

Beyond complete cleavage, the benzylic position of the ether is susceptible to other transformations.

Oxidative Transformations: Oxidation of the benzylic C-H bond can occur without necessarily leading to full deprotection. For instance, certain oxidizing agents can convert the benzyl ether into a benzoate (B1203000) ester. tandfonline.com This transformation can be useful as the resulting ester may be more readily hydrolyzed under basic conditions than the original ether is cleaved. tandfonline.com Vanadium-catalyzed aerobic oxidation has been shown to selectively cleave O-benzyl ethers, proceeding via oxidation at the benzylic position. bohrium.com

Reductive Transformations: The primary reductive transformation of the benzyloxy group is its complete cleavage via hydrogenolysis, as detailed in the deprotection section. This reaction reduces the benzyl group to toluene and liberates the phenol. ecetoc.org It is a highly efficient process that is central to the use of the benzyl group as a protecting strategy. chemspider.com A novel cleavage of aryl benzyl ethers has also been reported using sodium bis(2-methoxyethoxy)aluminum hydride. tandfonline.com

Reactivity and Modifications of the 2-Methoxyethoxy Substituent

The 2-methoxyethoxy group is generally a stable ether linkage. However, under specific conditions, it can be cleaved or modified, offering further avenues for derivatization of the parent molecule.

The cleavage of the 2-methoxyethoxy group is less common than that of the benzyl ether but can be achieved using strong Lewis acids. This group is structurally related to the 2-methoxyethoxymethyl (MEM) ether, a well-known protecting group for alcohols. wikipedia.org

Research on MEM ethers has shown that they can be cleaved efficiently using cerium(IV) ammonium nitrate (B79036) (CAN) in the presence of acetic anhydride (B1165640). nih.gov A more selective method employs cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile, which is effective for cleaving MEM ethers while leaving other protecting groups, including benzyl ethers, intact. atamanchemicals.com Given the structural similarity, it is plausible that these conditions could be adapted for the selective cleavage of the 4-(2-methoxyethoxy) group in the target aniline, yielding the corresponding catechol derivative. Strong Brønsted acids like HBr or HI would also be expected to cleave this ether linkage, although likely under harsh conditions that would also cleave the benzyloxy group. researchgate.netwikipedia.org

| Reagent System | Plausible Product | Key Features |

|---|---|---|

| CeCl₃·7H₂O in acetonitrile | 3-(Benzyloxy)-4-hydroxyaniline | Reported to be highly selective for MEM ethers, potentially leaving the benzyl ether untouched. atamanchemicals.com |

| Cerium(IV) Ammonium Nitrate (CAN) in Ac₂O | 3-(Benzyloxy)-4-acetoxyaniline | Cleaves MEM ethers, but the conditions may affect other functional groups. nih.gov |

| BBr₃ or BCl₃ | 3,4-Dihydroxyaniline | Powerful Lewis acids that would likely cleave both the benzyloxy and the 2-methoxyethoxy ethers. chem-station.com |

| HBr or HI | 3,4-Dihydroxyaniline | Harsh conditions that would cleave both ether linkages. researchgate.netwikipedia.org |

Modification of the terminal methoxy (B1213986) group of the 2-methoxyethoxy substituent represents a more subtle transformation. Direct functionalization is challenging; however, a two-step approach involving demethylation followed by functionalization of the resulting primary alcohol is a viable strategy.

Demethylation to the Corresponding Alcohol: The cleavage of a methyl ether to a hydroxyl group can be accomplished using various reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for O-demethylation, typically performed at low temperatures. chem-station.com Alternatively, nucleophilic demethylation can be achieved using strong nucleophiles like alkyl thiols (e.g., ethanethiol (B150549) or dodecanethiol) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). chem-station.com Strong protic acids like 47% aqueous HBr at high temperatures can also effect demethylation. chem-station.com Successful application of these methods would convert the 2-methoxyethoxy group into a 2-(2-hydroxyethoxy) group.

Further Functionalization: Once the terminal hydroxyl group is unmasked, it can be subjected to a wide array of standard alcohol functionalization reactions. These include esterification with acyl chlorides or anhydrides, etherification with alkyl halides, or oxidation to the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. For example, a procedure for the direct conversion of 2-methoxyethoxymethyl (MEM) ethers to carboxylic esters using ferric chloride and a carboxylic anhydride has been reported, suggesting a one-pot cleavage and functionalization is possible. tandfonline.comnih.gov

Investigations into Reaction Mechanisms and Intermediates

The transformations of the ether functionalities on 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline proceed through well-established reaction mechanisms.

The acid-catalyzed cleavage of ethers, including both the benzyloxy and 2-methoxyethoxy groups, initiates with the protonation of the ether oxygen to form an oxonium ion intermediate. researchgate.netwikipedia.orgbeilstein-journals.org This protonation converts the alkoxy group into a good leaving group (an alcohol). The subsequent step depends on the nature of the alkyl group. For the benzyloxy group, which can form a stable benzylic carbocation, the cleavage can proceed via an Sₙ1 mechanism. researchgate.netchem-station.comias.ac.in This involves the departure of the protonated phenol to form the benzyl cation, which is then trapped by a nucleophile (e.g., a halide ion). Alternatively, particularly with less-hindered primary ethers, an Sₙ2 mechanism can operate, where the nucleophile directly attacks the benzylic carbon, displacing the phenol in a single concerted step. researchgate.netwikipedia.orgwikipedia.org

The cleavage of the 2-methoxyethoxy group would similarly involve an oxonium ion intermediate. Given the primary nature of the carbons in the ethoxy chain, an Sₙ2 pathway is the more probable mechanism for its cleavage under acidic conditions. wikipedia.orgias.ac.in

In Lewis acid-catalyzed cleavages, such as with BCl₃ or CeCl₃, the mechanism involves coordination of the Lewis acid to the ether oxygen. This coordination polarizes the C-O bond and facilitates nucleophilic attack by the halide or another nucleophile present in the reaction mixture. For the cleavage of MEM ethers with CAN in acetic anhydride, a plausible mechanism involves the formation of an intermediate that leads to either mixed acetal (B89532) esters or fully cleaved acetates. nih.gov

Reductive cleavage via catalytic hydrogenolysis involves the oxidative addition of the C-O bond to the surface of the palladium catalyst. uky.edu This is followed by reaction with hydrogen adsorbed on the catalyst surface (hydrogenolysis) to yield the deprotected phenol and toluene, and regenerate the active catalyst. uky.edu

Oxidative debenzylation reactions, such as those using bromo radicals, are believed to proceed via a radical pathway. scientific.net The bromo radical abstracts a hydrogen atom from the benzylic position to form a benzyl radical intermediate. This intermediate is then oxidized and subsequently hydrolyzed to yield the deprotected alcohol and benzaldehyde or benzoic acid. scientific.net

Advanced Spectroscopic and Structural Characterization

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal data on bond lengths, bond angles, and torsion angles of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, revealing its exact molecular conformation in the solid state.

Furthermore, SC-XRD analysis is crucial for mapping the network of intermolecular interactions that dictate the crystal packing. These interactions, including classical hydrogen bonds from the aniline (B41778) N-H group, as well as weaker C-H···O and C-H···π interactions, govern the material's bulk properties such as melting point, solubility, and stability. A detailed crystallographic study would identify the specific hydrogen-bonding motifs and other non-covalent contacts, offering insight into the supramolecular assembly of the compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

While X-ray diffraction provides a static picture in the solid state, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure and behavior of molecules in solution.

Two-dimensional NMR (2D-NMR) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton (¹H) and carbon-¹³ (¹³C) signals in the molecule's complex spectrum.

Variable Temperature NMR (VT-NMR) studies would be particularly informative for this compound. The presence of flexible ether and benzyl (B1604629) groups suggests the possibility of multiple conformations (rotamers) coexisting in solution at room temperature. By acquiring spectra at different temperatures, it would be possible to study the dynamics of this conformational exchange, potentially observing the coalescence of signals as the rate of interconversion increases at higher temperatures. This allows for the determination of the energy barriers to bond rotation.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Specific Functional Group Modes and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy is particularly sensitive to polar functional groups. For 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, key vibrational bands would include:

The N-H stretching vibrations of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. The presence and shape of these bands can provide evidence of hydrogen bonding.

The C-H stretching vibrations of the aromatic rings and aliphatic chains.

The C-O stretching vibrations of the ether linkages, expected in the 1000-1300 cm⁻¹ range.

The C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy , being more sensitive to non-polar, symmetric vibrations, would provide complementary information, particularly for the aromatic ring and C-C backbone vibrations. Comparing the FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can provide an exact molecular formula, distinguishing it from other potential structures with the same nominal mass.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the molecule's connectivity and identify its stable structural motifs. Key fragmentation patterns for this compound would likely involve the cleavage of the benzyl group, losses of the methoxyethoxy side chain, and other characteristic fragmentations of the aniline core.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (If Chiral Analogues are Investigated)

The parent compound, 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, is achiral. Therefore, it does not exhibit chiroptical properties. However, if chiral derivatives or analogues were to be synthesized—for instance, by introducing a stereocenter into one of the side chains or by resolving atropisomers if rotation is sufficiently hindered—then chiroptical spectroscopy would become a vital tool.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral analogue, the CD spectrum would provide a unique fingerprint corresponding to its absolute configuration. This technique is essential for confirming the stereochemical outcome of asymmetric syntheses and for studying stereoselective interactions with other chiral molecules.

Solid-State NMR and Powder X-ray Diffraction for Polymorphism and Amorphous Forms

For many organic compounds, the ability to exist in multiple crystalline forms (polymorphism) or in a non-crystalline (amorphous) state is common. These different solid forms can have distinct physical properties.

Powder X-ray Diffraction (PXRD) is a primary screening tool for polymorphism. Each crystalline form will produce a unique diffraction pattern. By analyzing samples prepared under different crystallization conditions (e.g., different solvents, temperatures), one can identify the existence of various polymorphs.

Solid-State NMR (ssNMR) provides complementary information to PXRD. It offers a high-resolution probe of the local atomic environment within the solid material. For this compound, ¹³C and ¹⁵N ssNMR would be particularly useful. Distinct polymorphs would yield different chemical shifts in the ssNMR spectrum, reflecting the different molecular conformations and packing arrangements in their respective crystal lattices. ssNMR is also capable of characterizing amorphous forms, which lack the long-range order necessary to produce a sharp PXRD pattern.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the ground-state properties of a molecule by calculating its electron density. For a molecule like 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

From a single DFT calculation, a wealth of information can be derived. Key properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). For 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, the MEP would likely show negative potential around the oxygen atoms and the aniline (B41778) nitrogen, with positive potential near the amine hydrogens.

Table 1: Illustrative Reactivity Descriptors from DFT (Note: These are representative values for analogous aromatic compounds and not specific results for 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, as such data is not publicly available. The values illustrate the type of data generated from DFT calculations.)

| Parameter | Typical Calculated Value Range | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.5 eV | Indicator of chemical reactivity and stability nih.gov |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall polarity of the molecule |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is excellent for ground-state properties, other methods can be employed for different purposes. Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. They are often used as benchmarks for less computationally expensive methods.

Semi-empirical methods (e.g., AM1, PM3) are much faster as they use parameters derived from experimental data. Though less accurate than DFT or ab initio methods, they are highly effective for rapid screening of large numbers of molecules or for preliminary conformational analysis of flexible molecules like 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, which has several rotatable bonds.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the benzyloxy and methoxyethoxy side chains means that 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers to rotation between them.

This is achieved by systematically rotating the molecule's key dihedral angles (the torsion angles of the side chains) and calculating the energy at each step. The resulting data can be used to create a potential energy surface (PES) map. The low points, or minima, on this map correspond to stable conformers, while the high points, or saddle points, represent the transition states for converting from one conformer to another. Identifying the global minimum—the most stable conformer—is crucial as its geometry is used for subsequent property calculations, such as spectroscopic predictions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors of a molecule. cijournal.ru These tensors are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), whose shielding is also calculated at the same level of theory. epstem.net Comparing these predicted shifts with experimental data can confirm the molecule's structure and assign specific signals to particular atoms. cijournal.ruresearchgate.net

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring breathing, or C-O-C ether bond stretching. These theoretical frequencies are often systematically higher than experimental ones due to the approximations made (e.g., the harmonic oscillator model), but they can be brought into excellent agreement by applying a standard scaling factor. epstem.net This allows for a detailed assignment of experimental IR and Raman bands.

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry is a powerful tool for investigating how chemical reactions occur. For a molecule like 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, which is an important intermediate in organic synthesis, computational methods can be used to map out the entire pathway of a reaction it is involved in.

This involves identifying and calculating the structures and energies of all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Locating these transient structures is computationally demanding but provides deep insight into the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

Molecular Dynamics Simulations for Solution Behavior and Molecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a realistic, explicitly represented solvent environment over time. nih.gov

In an MD simulation, a "box" is created containing one or more solute molecules (3-(Benzyloxy)-4-(2-methoxyethoxy)aniline) and hundreds or thousands of solvent molecules (e.g., water, DMSO). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of every atom over a series of very small time steps.

These simulations can reveal how the flexible side chains of the molecule move and fold in solution, how the molecule interacts with solvent molecules through hydrogen bonding or other intermolecular forces, and how it might interact with other solutes or biological macromolecules. This provides a dynamic picture of the molecule's behavior that is inaccessible to static, single-molecule calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling Based on Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in the molecule, without considering its three-dimensional shape. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include the molecular surface area and volume.

Electronic descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, polarizability, and orbital energies (HOMO and LUMO).

Physicochemical descriptors: These are related to well-known physicochemical properties, such as logP (octanol-water partition coefficient), which is a measure of lipophilicity.

A hypothetical QSPR study for 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline would begin with the calculation of a wide range of these descriptors. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that links a set of descriptors to a specific property of interest (e.g., boiling point, solubility, or a biological activity).

The quality and predictive power of a QSPR model are assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model development).

While specific research findings and data tables for 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline are not available, the following table illustrates the types of molecular descriptors that would be calculated in a typical QSPR study for this compound.

| Descriptor Class | Descriptor Example | Hypothetical Value for 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline |

| Constitutional | Molecular Weight | 287.35 g/mol |

| Constitutional | Number of Rings | 2 |

| Topological | Wiener Index | Value would be calculated from the molecular graph |

| Geometrical | Molecular Surface Area | Value would be calculated from the 3D structure |

| Electronic | Dipole Moment | Value would be calculated using quantum chemistry methods |

| Physicochemical | logP | Value could be estimated using computational software |

Role as a Precursor in the Synthesis of Complex Pharmaceutical Intermediates

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, serving as starting materials for a vast array of therapeutic agents. researchgate.netresearchgate.netnbinno.com The subject compound, 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline, is particularly significant as a precursor for the synthesis of complex pharmaceutical intermediates, most notably in the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

The structural motifs present in 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline are strategically important for its role in drug synthesis. The primary amine group provides a reactive site for the formation of various heterocyclic structures, such as quinazolines and pyrimidines, which are common cores in many kinase inhibitors. The benzyloxy and methoxyethoxy groups can influence the solubility, metabolic stability, and binding affinity of the final drug molecule. For instance, the methoxyethoxy side chain can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

Table 1: Examples of Kinase Inhibitors Synthesized from Aniline Derivatives

| Kinase Target | Drug Class | Precursor Type |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Quinazoline derivatives | Substituted anilines |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Anilinoquinazolines | Substituted anilines |

This table illustrates the general use of aniline derivatives in the synthesis of various kinase inhibitors. While not exhaustive, it provides context for the potential applications of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in this field.

Utility in the Production of Agrochemical Components

The aniline scaffold is also a key component in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netgoogleapis.com Aniline derivatives are precursors to several classes of herbicides, such as the anilides and dinitroanilines. While direct evidence for the use of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in commercially available agrochemicals is not prominent in the literature, its structural features suggest its potential as a valuable intermediate in this sector.

The synthesis of novel herbicidal compounds often involves the modification of the aniline ring to tune the biological activity and selectivity of the final product. The benzyloxy and methoxyethoxy substituents on the subject compound could be leveraged to develop new active ingredients with specific modes of action or improved environmental profiles. For example, the ether linkages may influence the compound's uptake and translocation in plants.

Table 2: Classes of Agrochemicals Derived from Aniline Precursors

| Agrochemical Class | Example of Aniline-Derived Active Ingredient | Primary Application |

|---|---|---|

| Anilide Herbicides | Propanil | Weed control in rice and wheat |

| Dinitroaniline Herbicides | Trifluralin | Pre-emergent weed control |

| Phenylurea Herbicides | Diuron | Broad-spectrum weed control |

This table provides examples of agrochemical classes that utilize aniline derivatives as key synthetic precursors, highlighting the potential utility of compounds like 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in the development of new agricultural products.

Applications in Polymer Chemistry and Functional Materials

The reactivity of the amine group and the potential for modification of the aromatic ring make aniline derivatives valuable monomers and components in the synthesis of functional polymers and materials.

Substituted anilines can be polymerized through oxidative polymerization to form polyanilines, a class of conducting polymers. nih.govacs.orgnih.gov The properties of the resulting polymer, such as solubility, conductivity, and processability, can be tuned by the nature of the substituents on the aniline monomer. The benzyloxy and methoxyethoxy groups in 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline could impart increased solubility in organic solvents, facilitating the solution processing of the corresponding polyaniline.

Furthermore, this aniline derivative could be used as a comonomer in copolymerization reactions with other monomers, such as aniline or thiophene derivatives, to create copolymers with tailored electronic and physical properties. researchgate.neturfu.ruresearchgate.net The incorporation of the bulky benzyloxy and flexible methoxyethoxy side chains could influence the morphology and chain packing of the resulting copolymers, which in turn would affect their performance in various applications.

Aniline-based compounds are widely used in the field of organic electronics, particularly as hole transporting materials (HTMs) in organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.netmdpi.com HTMs facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED, and their properties are crucial for achieving high device efficiency and stability.

The triphenylamine unit, which can be synthesized from aniline derivatives, is a common building block for HTMs due to its excellent hole mobility and morphological stability. The structure of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline makes it a suitable precursor for the synthesis of novel HTMs. The benzyloxy and methoxyethoxy groups could be used to fine-tune the highest occupied molecular orbital (HOMO) energy level of the material for efficient hole injection, as well as to enhance its solubility and film-forming properties.

The synthesis of azo dyes, one of the largest and most important classes of synthetic colorants, traditionally begins with the diazotization of a primary aromatic amine, such as an aniline derivative. unb.canih.govresearchgate.netresearchgate.net The resulting diazonium salt is then coupled with an electron-rich coupling component to form the azo dye. The color of the dye is determined by the specific structures of the aniline derivative and the coupling component.

Given its primary amine functionality, 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline can readily undergo diazotization and coupling reactions to produce novel azo dyes. jchemrev.com The benzyloxy and methoxyethoxy substituents would be expected to influence the final color of the dye, as well as its properties such as lightfastness, solubility, and affinity for different substrates. nbinno.com

Role in Catalysis and Ligand Design

The amine group in aniline and its derivatives can act as a coordination site for metal ions, making them useful building blocks for the design of ligands in coordination chemistry and catalysis. acs.orguni-pannon.hu While specific applications of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in this area are not extensively documented, its structure offers potential for the development of novel ligands and catalysts.

The Versatility of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in Synthetic Chemistry and Advanced Materials

The chemical compound 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline is a notable aromatic amine that holds potential as a versatile building block in various fields of chemical synthesis and materials science. Its unique trifunctional substitution pattern, featuring an amine group, a benzyloxy ether, and a methoxyethoxy ether on the aniline core, provides a platform for the development of complex molecular architectures. This article explores the applications of this compound as a synthetic building block, with a specific focus on its role in the synthesis of novel ligands for metal-catalyzed reactions, its applications in organocatalysis, and its use in the development of molecular probes for non-clinical mechanistic studies.

Q & A

Q. How can researchers optimize the synthesis of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using imine condensation followed by isoaromatization. Key steps include:

- Column chromatography for purification, as demonstrated in the synthesis of 2-benzyl-N-substituted anilines .

- Monitoring substituent effects (e.g., nitro or cyano groups) to minimize byproducts like 2-benzylphenol derivatives .

- Adjusting stoichiometry and reaction time to enhance selectivity for the target compound.

Q. What analytical techniques are recommended for characterizing the structural integrity of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments, as validated in diaryltriazole syntheses .

- High-performance liquid chromatography (HPLC) for purity assessment, coupled with mass spectrometry (MS) for molecular weight verification .

- FT-IR spectroscopy to identify functional groups (e.g., benzyloxy and methoxyethoxy moieties) .

Q. What are the key considerations for ensuring the stability of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline under different storage conditions?

- Methodological Answer :

- Store in anhydrous environments to prevent hydrolysis of ether linkages.

- Use light-resistant containers to avoid photodegradation, a common issue with aniline derivatives .

- Monitor thermal stability via differential scanning calorimetry (DSC) to determine optimal storage temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in nucleophilic substitution reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron density maps, focusing on the amine group and methoxyethoxy substituent.

- Analyze hydrogen bond donor/acceptor counts and rotatable bond dynamics to predict regioselectivity, as shown in similar aniline derivatives .

- Validate predictions with experimental kinetic studies under controlled pH and solvent conditions .

Q. What experimental design strategies are effective in studying the photocatalytic degradation of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline?

- Methodological Answer :

- Employ Box-Behnken experimental design to optimize variables like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation intensity .

- Use LC-MS/MS to track degradation intermediates and quantify mineralization efficiency .

- Compare degradation pathways with structurally similar anilines (e.g., 4-methoxyaniline) to identify substituent-specific mechanisms .

Q. How does the presence of electron-donating substituents influence the environmental persistence of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline in soil systems?

- Methodological Answer :

- Conduct soil column experiments under varying hydraulic conditions to simulate migration and adsorption behavior .

- Measure interphase partitioning coefficients (e.g., Kₒₐ) to assess mobility in different soil layers .

- Compare biodegradation rates with aniline derivatives lacking ether substituents, leveraging microbial consortia from textile wastewater studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.